molecular formula C9H9Cl2NO2 B11874689 Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate

Cat. No.: B11874689
M. Wt: 234.08 g/mol
InChI Key: APZDTPLTLAEXMQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is a chemical compound belonging to the class of picolinates It is characterized by the presence of a methyl ester group, two chlorine atoms, and a methyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate typically involves the chlorination of 3-methylpicolinic acid followed by esterification. One common method includes:

    Chlorination: 3-methylpicolinic acid is treated with thionyl chloride (SOCl₂) to introduce the chlorine atoms at the 6 and 5 positions.

    Esterification: The resulting chlorinated product is then esterified using methanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.

    Industrial Applications: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate involves its interaction with specific molecular targets. The chlorine atoms and ester group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-chloro-5-nitropicolinate: Similar structure but with a nitro group instead of a chloromethyl group.

    Methyl 6-chloro-3-methylpicolinate: Lacks the chloromethyl group at the 5 position.

    Methyl 5-chloro-3-methylpicolinate: Chlorine atom at the 5 position instead of the 6 position.

Uniqueness

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is unique due to the presence of both chlorine atoms and a chloromethyl group, which can influence its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 6-chloro-5-(chloromethyl)-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-5-3-6(4-10)8(11)12-7(5)9(13)14-2/h3H,4H2,1-2H3

InChI Key

APZDTPLTLAEXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C(=O)OC)Cl)CCl

Origin of Product

United States

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